molecular formula C9H14N2O4 B1399058 1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1248237-04-8

1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1399058
CAS No.: 1248237-04-8
M. Wt: 214.22 g/mol
InChI Key: WGXODMRXTORGEM-UHFFFAOYSA-N
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Description

1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Addition of the Carboxylic Acid Group: The carboxylic acid group can be added through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid
  • 1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-4-carboxylic acid
  • 1-(2-Amino-1,1-dimethyl-2-oxoethyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness: 1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(1-amino-2-methyl-1-oxopropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,8(10)15)11-4-5(7(13)14)3-6(11)12/h5H,3-4H2,1-2H3,(H2,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXODMRXTORGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(1-Carbamoyl-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid

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